REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5]C(O)=O.O1C2C(=CC=CC=2)C=CC1=O.[Li+].[OH-].N1C=CN=C1>CS(C)=O>[OH:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH2:5] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0.0083 mol
|
Type
|
reactant
|
Smiles
|
O1C(=O)C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were taken in a 100 ml round bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
CUSTOM
|
Details
|
irradiated (200 W, 180° C.) for 5-8 minutes
|
Duration
|
6.5 (± 1.5) min
|
Type
|
CUSTOM
|
Details
|
After completion of reaction, it
|
Type
|
CUSTOM
|
Details
|
purified as in example V
|
Type
|
CUSTOM
|
Details
|
provided viscous liquid
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |